2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
The synthesis of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and cyclohexyl groups. The final step involves the formation of the acetamide linkage with the hydroxy-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the hydroxy-methoxyphenyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Compared to these compounds, 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H28ClN5O3S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H28ClN5O3S/c1-16(18-10-13-21(32)22(14-18)34-2)27-28-23(33)15-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h8-14,20,32H,3-7,15H2,1-2H3,(H,28,33)/b27-16+ |
InChI Key |
JUAJRYFCKJJJEJ-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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